An In-depth Technical Guide to (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol: Synthesis, Characterization, and Chemical Properties
An In-depth Technical Guide to (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol: Synthesis, Characterization, and Chemical Properties
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities.[1] This technical guide provides a comprehensive overview of the chemical properties of a specific, stereochemically defined quinoline derivative: (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol. As a molecule featuring a halogenated quinoline core and a chiral secondary alcohol, it represents a valuable building block for the development of novel pharmaceuticals. This document details a robust synthetic pathway, outlines comprehensive analytical methods for structural verification and purity assessment, explores its chemical reactivity, and discusses its potential applications in drug discovery. The insights provided herein are intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of complex heterocyclic compounds.
Introduction and Molecular Overview
(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol is a synthetic heterocyclic compound characterized by three key structural motifs:
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A Quinoline Core: This bicyclic aromatic system is prevalent in numerous natural alkaloids and synthetic drugs, known to confer a wide range of biological activities, including anticancer and antimicrobial properties.[2]
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Halogen Substituents: The presence of a chlorine atom at the C2 position and a fluorine atom at the C8 position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. The C2-chloro group is particularly notable for its susceptibility to nucleophilic substitution, offering a versatile handle for further molecular elaboration.[3]
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A Chiral (R)-Ethanol Group: The stereodefined secondary alcohol at the C3 position is critical for establishing specific, three-dimensional interactions with biological targets such as enzymes and receptors. The enantiomeric purity of this center is paramount for achieving desired pharmacological activity and minimizing off-target effects.
This guide provides a predictive yet scientifically grounded framework for understanding this molecule, drawing upon established principles of organic chemistry and data from analogous structures.
Table 1: Predicted Physicochemical Properties
| Property | Value | Justification |
| Molecular Formula | C₁₁H₉ClFNO | Derived from molecular structure. |
| Molecular Weight | 225.65 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Based on analogous substituted quinolinyl alcohols.[4] |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol; Poorly soluble in water. | Typical for functionalized aromatic heterocycles. |
| Chirality | (R)-enantiomer | Defined by the synthetic route. Optical purity should be confirmed by chiral HPLC. |
| Storage | Store in a dry, sealed container at 2-8°C. | Based on general stability of similar halogenated alcohols.[5] |
Proposed Synthetic Pathway
The synthesis of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol is best approached via a two-step sequence starting from a readily accessible aniline precursor. The key transformations are the construction of the quinoline ring system followed by a stereoselective reduction.
Step 1: Synthesis of 2-Chloro-8-fluoroquinoline-3-carbaldehyde (Intermediate 2)
The Vilsmeier-Haack reaction is the method of choice for constructing the 2-chloro-3-formyl quinoline core from an appropriate acetanilide.[3][6] This reaction involves the cyclization of an N-arylacetamide with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).
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Causality of Experimental Choices: Starting with 2-fluoroacetanilide (1) ensures the correct positioning of the fluorine atom at the C8 position in the final product. The Vilsmeier-Haack conditions simultaneously build the pyridine ring and install the crucial chloro and formyl groups at the C2 and C3 positions, respectively, in a one-pot procedure.[7]
Experimental Protocol: Synthesis of Intermediate 2
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Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 5 equivalents) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the cooled DMF while stirring. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir for 30 minutes at room temperature to form the Vilsmeier reagent.
-
Substrate Addition: Add 2-fluoroacetanilide (1, 1 equivalent) portion-wise to the Vilsmeier reagent.
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Reaction: Heat the reaction mixture to 70-80°C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.
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Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralization & Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until pH 7-8 is reached. A precipitate will form. Extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield 2-Chloro-8-fluoroquinoline-3-carbaldehyde (2) as a solid.
Step 2: Asymmetric Reduction to (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol (3)
The enantioselective reduction of the prochiral ketone (in this case, an aldehyde) is the most critical step to establish the desired (R)-stereochemistry. Catalytic asymmetric transfer hydrogenation is an efficient and reliable method.
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Causality of Experimental Choices: Using a well-defined chiral catalyst, such as a Ruthenium-based complex with a chiral diamine ligand, allows for high enantioselectivity (>99% ee) under mild conditions. 2-Propanol serves as both the solvent and the hydride source, making it a cost-effective and practical choice. This method avoids the use of stoichiometric chiral reagents, aligning with principles of green chemistry. Enzymatic reduction using ketoreductases offers an alternative, highly selective biological approach.[8]
Experimental Protocol: Asymmetric Reduction to Product 3
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Inert Atmosphere: To a dry Schlenk flask under an argon atmosphere, add 2-Chloro-8-fluoroquinoline-3-carbaldehyde (2, 1 equivalent) and the chiral Ru-catalyst (e.g., (R,R)-Ts-DPEN RuCl(p-cymene), 0.5 mol%).
-
Solvent/Hydride Source: Add degassed 2-propanol.
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Activation: Add a solution of sodium hydroxide in 2-propanol (5 mol%).
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Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Quenching & Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with dichloromethane (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude alcohol by flash column chromatography (silica gel, hexane-ethyl acetate gradient) to afford (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol (3) .
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Chiral Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following table summarizes the expected spectroscopic data.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | δ (ppm) in CDCl₃: ~8.5 (s, 1H, H4), ~7.8-7.4 (m, 3H, Ar-H), ~5.4 (q, 1H, CH-OH), ~2.5 (br s, 1H, OH), ~1.6 (d, 3H, CH₃).[9] |
| ¹³C NMR | δ (ppm) in CDCl₃: ~155-120 (Ar-C), ~65 (CH-OH), ~23 (CH₃). |
| Mass Spec. | (ESI+): Expected m/z for [M+H]⁺ = 226.04. The molecular ion will exhibit a characteristic M/M+2 isotopic pattern of ~3:1, confirming the presence of one chlorine atom.[10] |
| IR Spectroscopy | (cm⁻¹): 3400-3200 (broad, O-H stretch), 3100-3000 (sp² C-H stretch), 2980-2850 (sp³ C-H stretch), 1600-1450 (C=C, C=N stretch), ~1050 (C-O stretch). |
| Chiral HPLC | A single major peak on a suitable chiral stationary phase (e.g., Chiralpak AD-H) confirming high enantiomeric excess (>99% ee). |
Chemical Reactivity and Potential Derivatizations
The title compound possesses two primary reactive sites that can be exploited for the synthesis of analogues for structure-activity relationship (SAR) studies.
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The Secondary Alcohol: The hydroxyl group can undergo standard transformations such as oxidation to the corresponding ketone, esterification with carboxylic acids or acyl chlorides, and etherification under Williamson conditions.
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The C2-Chloride: The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile displacement by a variety of nucleophiles, including amines, thiols, and alkoxides, providing a powerful tool for library synthesis.[3][11]
Safety and Handling
No specific toxicological data is available for (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol. Therefore, it must be handled with care, assuming it is potentially hazardous. Standard laboratory safety protocols should be strictly followed.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses with side shields.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Toxicity: Halogenated aromatic compounds and quinoline derivatives can be toxic and irritant. The related compound 2-chloroethanol is classified as fatal if swallowed, inhaled, or in contact with skin.[12] While this specific molecule is different, a cautious approach is warranted.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol is a chiral building block with significant potential for applications in medicinal chemistry and drug discovery. This guide has detailed a logical and efficient synthetic route, outlined the expected analytical characteristics for its unambiguous identification, and explored its key reactivity. The dual functionality of a modifiable C2-chloro group and a stereodefined secondary alcohol makes it a versatile platform for generating libraries of novel compounds for biological screening. Further research into its biological activity is highly encouraged and may uncover new therapeutic applications.
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